molecular formula C5H10S3 B14298403 3-Ethyl-5-methyl-1,2,4-trithiolane CAS No. 116505-59-0

3-Ethyl-5-methyl-1,2,4-trithiolane

Katalognummer: B14298403
CAS-Nummer: 116505-59-0
Molekulargewicht: 166.3 g/mol
InChI-Schlüssel: SHLIDHGBMLQTDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-methyl-1,2,4-trithiolane is an organosulfur compound with the molecular formula C5H10S3. It is a member of the trithiolane family, which consists of cyclic sulfur compounds. This compound is known for its unique structure, which includes a five-membered ring containing three sulfur atoms. The presence of sulfur atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-methyl-1,2,4-trithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-methyl-1,2,4-trithiolane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-methyl-1,2,4-trithiolane involves its interaction with molecular targets such as enzymes and cellular components. The sulfur atoms in the compound can form bonds with metal ions and other reactive species, leading to various biochemical effects. These interactions can modulate enzyme activity, influence redox balance, and affect cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • cis-3-ethyl-5-methyl-1,2,4-trithiolane
  • trans-3-ethyl-5-methyl-1,2,4-trithiolane
  • 3-methyl-5-ethyl-1,2,4-trithiolane

Uniqueness

3-Ethyl-5-methyl-1,2,4-trithiolane is unique due to its specific arrangement of ethyl and methyl groups on the trithiolane ring. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties compared to its isomers and other similar compounds .

Eigenschaften

CAS-Nummer

116505-59-0

Molekularformel

C5H10S3

Molekulargewicht

166.3 g/mol

IUPAC-Name

3-ethyl-5-methyl-1,2,4-trithiolane

InChI

InChI=1S/C5H10S3/c1-3-5-6-4(2)7-8-5/h4-5H,3H2,1-2H3

InChI-Schlüssel

SHLIDHGBMLQTDS-UHFFFAOYSA-N

Kanonische SMILES

CCC1SC(SS1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.